molecular formula C11H13FO2 B8575305 2-(3-fluorophenoxy)tetrahydro-2H-pyran

2-(3-fluorophenoxy)tetrahydro-2H-pyran

Cat. No.: B8575305
M. Wt: 196.22 g/mol
InChI Key: KUGYAQQUEKLTJF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)tetrahydro-2H-pyran is a fluorinated tetrahydro-2H-pyran derivative characterized by a 3-fluorophenoxy substituent attached to the oxygen atom of the tetrahydropyran ring. This compound belongs to a class of tetrahydropyranyl (THP) ethers, which are widely used in organic synthesis as alcohol-protecting groups due to their stability under various reaction conditions .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(3-fluorophenoxy)oxane

InChI

InChI=1S/C11H13FO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2

InChI Key

KUGYAQQUEKLTJF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural variation among tetrahydro-2H-pyran derivatives lies in the substituent attached to the oxygen atom. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key References
2-(4-Methylphenoxy)tetrahydro-2H-pyran 4-Methylphenoxy C₁₂H₁₆O₂ 192.26 Liquid
2-[2-(Trifluoromethyl)phenoxy]tetrahydro-2H-pyran 2-Trifluoromethylphenoxy C₁₂H₁₃F₃O₂ 246.23 Liquid
2-(Pent-4-ynyloxy)tetrahydro-2H-pyran Pent-4-ynyloxy C₉H₁₆O₂ 156.22 Colorless to pale yellow liquid
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran 8-Bromooctyloxy C₁₃H₂₅BrO₂ 293.25 Not reported
2-(3-Fluorophenoxy)tetrahydro-2H-pyran 3-Fluorophenoxy C₁₁H₁₃FO₂ 196.22 Likely liquid N/A

Key Observations :

  • Molecular Weight: Fluorinated derivatives (e.g., 2-trifluoromethylphenoxy) exhibit higher molecular weights due to fluorine atoms, influencing boiling points and density .
Reactivity:
  • Electrophilic Reactions: THP ethers react with electrophiles (e.g., bromine, sulfuryl chloride) at the oxygen atom. For example, 2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans undergo electrophilic addition to form halogenated products .
  • Fluorine Influence: The 3-fluorophenoxy group may slow electrophilic substitution compared to non-fluorinated analogs due to reduced electron density .

Physical and Chemical Properties

  • Solubility: Most THP ethers, including 2-(pent-4-ynyloxy)tetrahydro-2H-pyran, are soluble in organic solvents (e.g., ethanol, dichloromethane) .
  • Boiling Points: Derivatives with bulky or polar substituents (e.g., trifluoromethylphenoxy) exhibit higher boiling points (e.g., ~297°C for 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyran) .

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